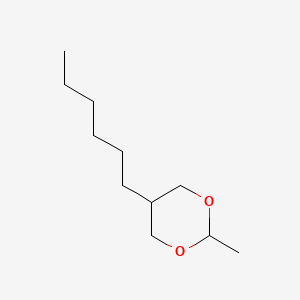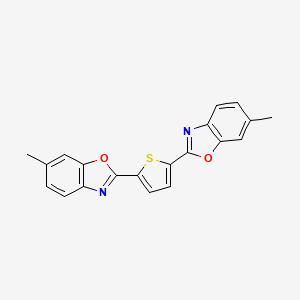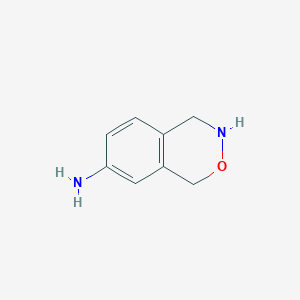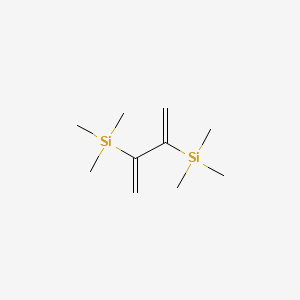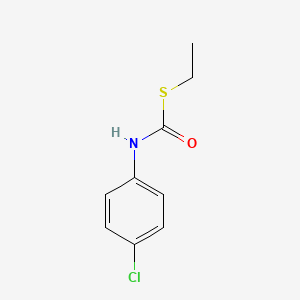
Carbamothioic acid, (4-chlorophenyl)-, S-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, (4-chlorophenyl)-, S-ethyl ester is an organic compound with the molecular formula C9H10ClNOS. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chlorophenyl group attached to a carbamothioic acid moiety, with an ethyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-chlorophenyl)-, S-ethyl ester typically involves the reaction of 4-chlorophenyl isothiocyanate with ethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioic acid, (4-chlorophenyl)-, S-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, (4-chlorophenyl)-, S-ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of Carbamothioic acid, (4-chlorophenyl)-, S-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamothioic acid, dipropyl-, S-ethyl ester: Similar structure but with different alkyl groups.
Carbamothioic acid, (4-methylphenyl)-, S-ethyl ester: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
Carbamothioic acid, (4-chlorophenyl)-, S-ethyl ester is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.
Eigenschaften
CAS-Nummer |
25092-90-4 |
|---|---|
Molekularformel |
C9H10ClNOS |
Molekulargewicht |
215.70 g/mol |
IUPAC-Name |
S-ethyl N-(4-chlorophenyl)carbamothioate |
InChI |
InChI=1S/C9H10ClNOS/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
QUFMGGPMCHVLQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
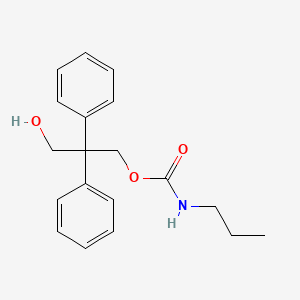
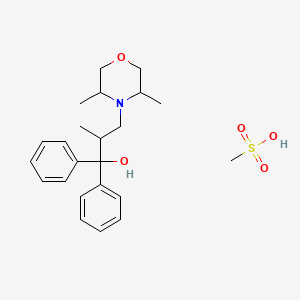
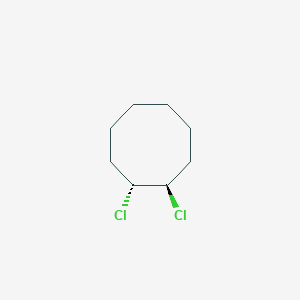
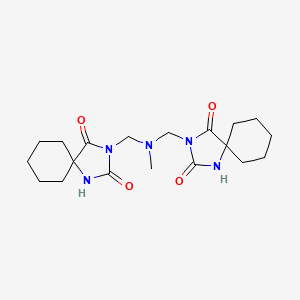
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
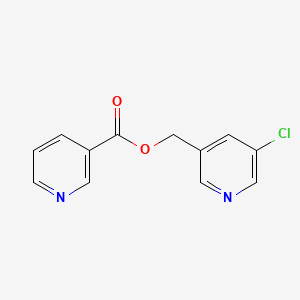
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
